6-Cyano-4-chromanone

概要

説明

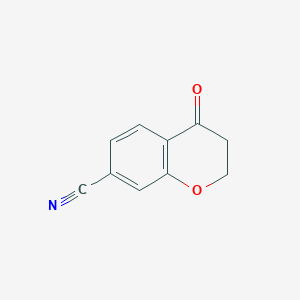

6-Cyano-4-chromanone (IUPAC: 4-oxo-2,3-dihydrochromene-7-carbonitrile) is a bicyclic organic compound featuring a chromanone backbone substituted with a cyano group at the 6-position. Key structural and physicochemical properties include:

- Molecular formula: C₁₀H₇NO₂

- SMILES: C1COC2=C(C1=O)C=CC(=C2)C#N

- InChIKey: XLPCNXPFUOBSES-UHFFFAOYSA-N

- Purity: Commercial samples are available at >98.0% purity, as noted in synthetic chemistry catalogs .

The compound’s cyano group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science.

準備方法

General Strategies for Chroman-4-one Synthesis

The synthesis of chroman-4-one derivatives, including 6-cyano-4-chromanone, generally follows these approaches:

- Aldol Condensation/Oxa-Michael Cyclization : A base-promoted aldol condensation between a substituted 2-hydroxyacetophenone and an aldehyde, followed by intramolecular oxa-Michael ring closure, is a widely used method. This is often performed under microwave irradiation for increased efficiency.

- Baker-Venkataraman Rearrangement : Involves the rearrangement of o-acyloxyketones to α,β-diketones, which cyclize to chromanones under acidic or basic conditions.

- Claisen-Schmidt Condensation : A chalcone intermediate is formed from an aldehyde and an acetophenone, which can be cyclized to the chromanone core.

- Friedel-Crafts Cyclization : β-Aryloxypropionic acids cyclize in the presence of Lewis acids, but this method is less favored due to environmental concerns and catalyst removal difficulties.

Specific Preparation Methods for this compound

Substituted 2-Hydroxyacetophenone Route

A common and versatile approach involves the use of a 2-hydroxyacetophenone substituted with a cyano group at the 6-position:

- Microwave irradiation (typically 100–150 °C, 30–60 min) can significantly improve reaction rates and yields.

- The aldehyde is chosen based on the desired substitution at the 2-position of the chromanone ring.

- High regioselectivity for the 6-cyano group.

- Short reaction times and moderate to high yields.

- Scalable and suitable for diverse substitutions.

- Requires access to 6-cyano-2-hydroxyacetophenone, which may need to be synthesized separately.

Electrophilic Cyanation

For chroman-4-one derivatives already bearing a hydrogen at the 6-position, electrophilic cyanation can introduce the cyano group post-cyclization:

- SmI2-mediated Reformatsky-type reactions using tosyl cyanide have been successfully applied to introduce cyano groups in related systems.

- Allows late-stage functionalization.

- Useful when the direct synthesis of 6-cyano-2-hydroxyacetophenone is challenging.

- May require optimization to achieve regioselectivity.

- Side reactions possible depending on other substituents.

Alternative Cyclization Methods

Other methods, such as the Baker-Venkataraman rearrangement and Claisen-Schmidt condensation , can be adapted for the synthesis of this compound if the appropriate cyano-substituted starting materials are available.

| Method | Key Steps | Comments |

|---|---|---|

| Baker-Venkataraman | o-acyloxyketone → α,β-diketone → cyclization | Requires cyano group on aromatic ring |

| Claisen-Schmidt | Aldehyde + acetophenone → chalcone → cyclization | Cyano group must be present on acetophenone |

Comparative Data Table: Preparation Methods

Research Findings and Optimization

- Microwave irradiation is a significant advancement, reducing reaction times from hours to minutes and often improving yields.

- Choice of base (e.g., potassium carbonate, sodium hydroxide) and solvent (e.g., ethanol, methanol) can affect yield and purity.

- Purification is typically achieved by column chromatography or recrystallization.

- Functional group tolerance is generally good, but electron-withdrawing substituents (like cyano) may require adjustment of reaction conditions for optimal yield.

化学反応の分析

Types of Reactions: 6-Cyano-4-chromanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The cyano group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted chromanones, amines, and other functionalized derivatives, which can be further utilized in different applications.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 6-Cyano-4-chromanone involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chromanone core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 6-Cyano-4-chromanone with key analogs:

Notes:

- *Discrepancy in : Reported molecular formula (C₁₂H₁₆) and weight (160.2554 g/mol) for 6-Chloro-4-chromanone conflict with standard chromanone structure. The correct formula is likely C₉H₇ClO₂ (MW ≈ 182.6 g/mol).

生物活性

6-Cyano-4-chromanone is a compound belonging to the chromanone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a chromanone core with a cyano group at the 6-position, which is significant for its biological activity.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation.

Case Studies

-

Cytotoxicity against MCF-7 and HCT-116 :

- In a study evaluating the anticancer activity of several chromanones, this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

- The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating a potential for further development as an anticancer agent .

- Mechanism of Action :

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. This is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Research Findings

- Studies have shown that derivatives of chromanones exhibit significant antioxidant properties, often outperforming traditional antioxidants like vitamin E . The antioxidant mechanisms include scavenging free radicals and inhibiting lipid peroxidation.

Other Biological Activities

Beyond anticancer and antioxidant effects, this compound has been associated with several other pharmacological activities:

- Anti-inflammatory : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antimicrobial : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens .

- Neuroprotective : Some derivatives have shown potential neuroprotective effects, indicating a broader therapeutic application .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and HCT-116; apoptosis induction |

| Antioxidant | Effective free radical scavenging; lipid peroxidation inhibition |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Activity against various pathogens |

| Neuroprotective | Potential protective effects on neuronal cells |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-cyano-4-chromanone to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (60–120°C). Use column chromatography or recrystallization for purification. Monitor progress via TLC and confirm purity using HPLC (≥95%) and melting point analysis (compare with literature values, e.g., Tfus ≈ 236 K) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) functional groups .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and ketone carbons (δ ~190 ppm). Compare with X-ray crystallography data (e.g., bond lengths: C=O ≈ 1.21 Å, C≡N ≈ 1.15 Å) to validate structure .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in DMSO, ethanol, and dichloromethane. For low solubility, use co-solvents (e.g., DMSO:water mixtures) and quantify via UV-Vis spectroscopy at λmax ≈ 270 nm. Store solutions at RT in moisture-free conditions to prevent degradation .

Q. How should researchers assess the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Compare decomposition temperatures with phase change data (Tfus = 236.3 K ± 1 K). Use DSC to detect polymorphic transitions .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Hypothesis Testing : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Data Validation : Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via <sup>19</sup>F NMR (if fluorinated analogs are used) or UV-Vis kinetics.

- Computational Modeling : Map potential energy surfaces (Gaussian 09) to identify intermediates. Compare with experimental activation energies (Arrhenius plots) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro assays (IC50 measurements).

- QSAR Analysis : Correlate substituent effects (Hammett σ values) with bioactivity data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress.

- Statistical Design : Use factorial DOE (Design of Experiments) to optimize variables (e.g., stoichiometry, reaction time) .

Q. Key Methodological Considerations

- Contradiction Analysis : Cross-validate experimental and computational data (e.g., IR vs. DFT-predicted vibrations) .

- Ethical Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Reproducibility : Document all synthesis parameters (catalyst batches, solvent purity) in supplemental materials .

特性

IUPAC Name |

4-oxo-2,3-dihydrochromene-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCNXPFUOBSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-65-6 | |

| Record name | 6-CYANO-4-CHROMANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。